molecular formula C16H17N3O3 B15153485 1-benzyl-N-(5-methyl-1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxamide

1-benzyl-N-(5-methyl-1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B15153485
M. Wt: 299.32 g/mol
InChI Key: FXHZSWNBHJEHQY-UHFFFAOYSA-N
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Description

1-benzyl-N-(5-methyl-1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(5-methyl-1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrolidine ring: This step may involve the reaction of the oxazole intermediate with a suitable amine or amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(5-methyl-1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activity.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(5-methyl-1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a physiological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-N-(5-methyl-1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxamide: can be compared with other oxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

1-benzyl-N-(5-methyl-1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H17N3O3/c1-11-7-14(18-22-11)17-16(21)13-8-15(20)19(10-13)9-12-5-3-2-4-6-12/h2-7,13H,8-10H2,1H3,(H,17,18,21)

InChI Key

FXHZSWNBHJEHQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3

Origin of Product

United States

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